Oleuropein

Beschreibung

What is Oleuropein?

This compound, a glycosylated Seco-iridoid, is a bitter phenolic compound found in green olive skin, flesh, seeds, leaves, and argan oil.

This compound, a polyphenol found in olive leaves and fruits, is the primary and secondary metabolite in the olive leaf extract. It is a secoiridoid polyphenol that has a structure consisting of a glycosylated ester of oleanolic acids with hydroxytyrosol.

Uses of this compound

This compound, an antioxidant and immunomodulator in vivo, is a tyrosol ester derivative of oleanolic acids and phenolic sugars found naturally in olive oil.

This compound, like many other polyphenols, has antioxidant and free-radical-scavenging properties. This results in a variety of physiological and cellular effects. It causes apoptosis and inhibits cell proliferation in cancer cells, but not normal cells. This compound has also been shown to protect bone health in rats and mice.

Ferrous gluconate (0.4 Wt.) can be used to treat green olives industrially. To turn green olives black ferrous gluconate (0.4 wt) can be used to treat them. The ferrous ions react with polyphenols to form a black compound, giving the olives the final color. Iron(II)gluconate is a non-toxic reaction agent to maintain Fe2+ in solution.

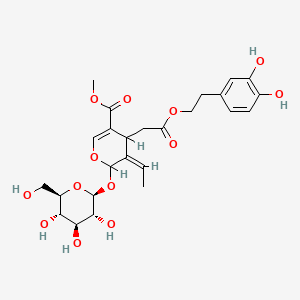

Molecular structure of this compound

This compound is a molecule made up of oleanolic acids linked to orthodiphenol-hydroxytyrosol via an ester bond and to a glucose molecule via a glycosidic link.

How to wholly removed this compound?

This compound is removed from bitter, inedible green tomatoes for use as table olives by various methods.

Alkaline conditions favor the elimination or direct decomposition of this compound in fresh green olive tissues immersed in a lye solution. At high pH ( 13.9), the first is possible in a 3wt. With a solution of % NaOH, most of the phenolic (pKa 10) groups in the this compound molecule are dissociated and deprotonated. The molecule's solubility is significantly increased in olive tissue by adding ionizedphenolate groups. This allows the this compound to diffuse more easily from the fruits and can be released into the solution.

Second, the this compound molecular is chemically hydrolyzed under alkaline conditions by reducing the glycosidic and ester bonds. The molecules can be more sensitive to oxidation when the pH is high, such as with phenols or polyphenols. Olives turn blacker than usual during normal ripening if the solution has been oxygenated by injection. This is known as the California process.

The lye solution can be replaced multiple times until it completely disappears. Alternative methods use amber lite macroporous resins to trap the this compound from the solution. This reduces waste water and captures the extracted molecules.

Enzymatic hydrolysis is an essential step in removing this compound from olives during maturation.

Eigenschaften

IUPAC Name |

methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3+/t14-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWGABANNQMHMZ-ZCHJGGQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905103 | |

| Record name | Oleuropein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32619-42-4 | |

| Record name | Oleuropein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32619-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032619424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)ethyl [2S-(2α,3E,4β)]-3-ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEUROPEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O4553545L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 - 91 °C | |

| Record name | Oleuropein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of Oleuropein: A Technical Guide for Researchers

Foreword: The Imperative for Novel Neuroprotective Strategies

The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a formidable challenge to global health. The intricate pathophysiology of these conditions, characterized by oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of multifaceted therapeutic agents. Oleuropein, a phenolic secoiridoid compound abundant in olive leaves and extra virgin olive oil, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and pro-autophagic properties. This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying this compound's neuroprotective effects, intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance this critical area of research.

This compound: A Multifaceted Guardian Against Neuronal Insults

This compound's neuroprotective prowess stems from its ability to concurrently target multiple pathological cascades implicated in neurodegeneration. Its chemical structure, featuring hydroxyl groups, endows it with potent free radical scavenging capabilities. Beyond direct antioxidant action, this compound modulates key signaling pathways that govern cellular stress responses, inflammation, protein clearance, and cell survival. This guide will dissect these mechanisms, providing both the theoretical framework and the experimental means to investigate them.

Combating Oxidative Stress: The First Line of Defense

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neuronal damage in neurodegenerative diseases. The brain, with its high metabolic rate and lipid-rich composition, is particularly vulnerable to oxidative insults.

Direct Radical Scavenging and Enhancement of Endogenous Antioxidants

This compound directly neutralizes free radicals, mitigating their damaging effects on lipids, proteins, and nucleic acids. Furthermore, it bolsters the endogenous antioxidant arsenal by upregulating the expression and activity of key antioxidant enzymes.

A crucial pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound is thought to induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, driving the expression of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2][3]

Figure 2: this compound's inhibition of the NF-κB pathway.

Experimental Workflow: Quantifying Anti-Inflammatory Effects

This protocol details a sandwich ELISA for the quantitative measurement of TNF-α and IL-1β released by microglial cells.

Materials:

-

Microglial cell culture supernatants

-

Capture antibody (anti-TNF-α or anti-IL-1β)

-

Detection antibody (biotinylated anti-TNF-α or anti-IL-1β)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., sulfuric acid)

-

ELISA plate reader

Procedure:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations from the standard curve.

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| 5xFAD Mouse Model of Alzheimer's Disease | This compound-enriched diet for 3 months | 695 µg/kg body weight/day | Reduced neuroinflammation by inhibiting the NF-κB pathway and suppressing the activation of NLRP3 inflammasomes and RAGE/HMGB1 pathways. | [4][5][6] |

| Diabetic Rats | This compound gavage for 4 weeks | 40 mg/kg | Significantly reduced the levels of IL-1β and TNF-α in hippocampal tissues. | [7] |

| Male Rats with Systemic LPS-induced Neuroinflammation | This compound gavage for 7 days | 200 mg/kg | Suppressed LPS-related astrocyte and microglial activation in the hippocampus and cortex. | [8] |

Preventing Apoptotic Cell Death: Preserving Neuronal Integrity

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to excessive neuronal loss. This compound has been shown to inhibit apoptosis through various mechanisms.

Modulation of Apoptosis-Related Proteins

This compound can modulate the expression of key proteins involved in the apoptotic cascade. It has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.

Experimental Workflow: Assessing Anti-Apoptotic Activity

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell suspension

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell model and include appropriate controls.

-

Harvest and wash the cells.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive. [2][9][10]

Figure 3: Workflow for apoptosis detection.

Enhancing Autophagy: The Cellular Housekeeping Mechanism

Autophagy is a catabolic process responsible for the degradation of damaged organelles and misfolded proteins. In many neurodegenerative diseases, the autophagy-lysosomal pathway is impaired, leading to the accumulation of toxic protein aggregates. This compound has been shown to induce autophagy, thereby promoting the clearance of these aggregates.

Activation of the AMPK/mTOR Signaling Pathway

A key pathway through which this compound induces autophagy is the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway. This compound can increase the intracellular calcium concentration, which in turn activates Calmodulin-dependent kinase kinase β (CAMKKβ). CAMKKβ then phosphorylates and activates AMPK. Activated AMPK subsequently inhibits mTOR, a negative regulator of autophagy, leading to the initiation of the autophagic process.

Figure 4: this compound-induced autophagy via AMPK/mTOR.

Experimental Workflow: Monitoring Autophagic Flux

This protocol measures the levels of two key autophagy markers: microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), which is associated with autophagosome formation, and p62/SQSTM1, a protein that is degraded during autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

Materials:

-

Cell lysates

-

Primary antibodies (anti-LC3 and anti-p62)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Western blotting equipment

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This compound presents a compelling multi-target therapeutic strategy for neurodegenerative diseases. Its ability to mitigate oxidative stress, quell neuroinflammation, inhibit apoptosis, and enhance autophagy underscores its potential to disrupt the vicious cycle of neuronal damage. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to translating the promise of this compound into tangible therapeutic benefits. Future research should focus on optimizing delivery systems to enhance its bioavailability in the central nervous system and conducting well-designed clinical trials to validate its efficacy in human populations.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Protocol Exchange. [Link]

-

Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer's disease: a multi-target mechanistic review. (2025). Frontiers in Nutrition. [Link]

-

Abdallah, I. M., Al-Shami, K. M., Yang, E., Wang, J., Guillaume, C., & Kaddoumi, A. (2022). This compound-Rich Olive Leaf Extract Attenuates Neuroinflammation in the Alzheimer's Disease Mouse Model. ACS Chemical Neuroscience, 13(7), 1002–1013. [Link]

-

This compound Aglycone, an Olive Polyphenol, Influences Alpha-Synuclein Aggregation and Exerts Neuroprotective Effects in Different Parkinson's Disease Models. (2025). Molecular Neurobiology. [Link]

-

Relationship: Alzheimer's Disease and this compound. (n.d.). Caring Sunshine. [Link]

-

Bioactivity of Olive Oil Phenols in Neuroprotection. (2018). International Journal of Molecular Sciences. [Link]

-

Apoptosis Protocols. (n.d.). USF Health. [Link]

-

Neuroprotective effects of this compound against cognitive dysfunction induced by colchicine in hippocampal CA1 area in rats. (2016). Avicenna Journal of Phytomedicine. [Link]

-

Pantazopoulou, A., et al. (2021). This compound Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways. Antioxidants, 10(4), 573. [Link]

-

(PDF) this compound Aglycone, an Olive Polyphenol, Influences Alpha-Synuclein Aggregation and Exerts Neuroprotective Effects in Different Parkinson's Disease Models. (2025). ResearchGate. [Link]

-

Olive Oil Polyphenol this compound Shows Promising Neuroprotective Effects in Cellular Model of Parkinson's Disease. (2016). Olive Oil Times. [Link]

-

Relationship: Parkinson's Disease and this compound. (n.d.). Caring Sunshine. [Link]

-

This compound Has Modulatory Effects on Systemic Lipopolysaccharide-Induced Neuroinflammation in Male Rats. (2024). Current Issues in Molecular Biology. [Link]

-

Shang, J., et al. (2022). This compound Improves Cognitive Dysfunction and Neuroinflammation in Diabetic Rats through the PI3K/Akt/mTOR Pathway. Oxidative Medicine and Cellular Longevity. [Link]

-

(PDF) this compound-Rich Olive Leaf Extract Attenuates Neuroinflammation in the Alzheimer's Disease Mouse Model. (2023). ResearchGate. [Link]

-

Abdallah, I. M., Al-Shami, K. M., Yang, E., et al. (2022). This compound-Rich Olive Leaf Extract Attenuates Neuroinflammation in the Alzheimer's Disease Mouse Model. Augusta University Research Profiles. [Link]

-

Basal activation of astrocytic Nrf2 in neuronal culture media. (2021). Redox Biology. [Link]

-

In vitro methods for Nrf2 pathway induction. (2018). CORE. [Link]

-

Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). MP Biomedicals. [Link]

-

Antioxidant Effects of this compound on Hydrogen Peroxide-Induced Neuronal Stress- An In Vitro Study. (2018). Journal of Clinical and Diagnostic Research. [Link]

-

Normal and Pathological NRF2 Signalling in the Central Nervous System. (2018). Antioxidants. [Link]

-

TNF-alpha ELISA. (2019). IBL International. [Link]

-

This compound induces apoptosis via abrogating NF-κB activation cascade in estrogen receptor-negative breast cancer cells. (2019). Journal of Cellular Biochemistry. [Link]

-

The mechanism of inhibition of this compound. (n.d.). ResearchGate. [Link]

-

This compound inhibits the IL-1β-induced expression of inflammatory mediators by suppressing the activation of NF-κB and MAPKs in human osteoarthritis chondrocytes. (2017). Food & Function. [Link]

-

This compound exhibits anticancer effects by inducing apoptosis and inhibiting cell motility in MCF7 and MDA-MB231 breast cancer cells. (2025). Functional Foods in Health and Disease. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bioactivity of Olive Oil Phenols in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Rich Olive Leaf Extract Attenuates Neuroinflammation in the Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. This compound Improves Cognitive Dysfunction and Neuroinflammation in Diabetic Rats through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Has Modulatory Effects on Systemic Lipopolysaccharide-Induced Neuroinflammation in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biotech.illinois.edu [biotech.illinois.edu]

- 10. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

The Bioactive Potential of Oleuropein: A Technical Guide for Researchers

Abstract

Oleuropein, a secoiridoid glycoside, is the most prominent phenolic compound found in the leaves and unprocessed fruits of the olive tree (Olea europaea L.).[1][2] Long associated with the health benefits of the Mediterranean diet, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the bioactive properties of this compound, focusing on the molecular mechanisms that underpin its therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies for its study, and visualizes key signaling pathways to facilitate a deeper understanding of this promising natural compound.

Introduction: this compound Structure and Bioavailability

This compound is chemically characterized as the ester of elenolic acid and hydroxytyrosol, with a glucose molecule attached.[2][4] Its unique structure, particularly the ortho-diphenolic group (catechol), is largely responsible for its potent antioxidant and radical scavenging properties.[1][5]

The bioavailability of this compound is a critical factor in its bioactivity. Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations typically observed within two hours.[1] It is metabolized to several key compounds, with hydroxytyrosol being a major and highly bioactive metabolite.[1] Both this compound and its metabolites are distributed throughout the body and are primarily excreted in the urine as glucuronides.[1] Studies in humans have shown that the absorption of this compound and its related phenolic compounds from virgin olive oil can be as high as 55-60%.[1]

Experimental Protocol: Extraction and Purification of this compound from Olive Leaves

The following protocol outlines a common method for the extraction and purification of this compound for research purposes. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.[6]

Methodology:

-

Sample Preparation: Fresh olive leaves are washed, dried at room temperature away from direct light, and ground into a fine powder.

-

Extraction:

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[9]

-

Purification (Liquid-Liquid Extraction):

-

The concentrated extract is redissolved in a dilute alkaline aqueous solution.

-

This aqueous phase is then extracted with an organic solvent such as petroleum ether to remove chlorophyll.[9]

-

The aqueous phase, now enriched with this compound, is collected.

-

-

Chromatographic Purification: For higher purity, the enriched extract can be subjected to flash column chromatography on a silica gel column, using a mobile phase such as a mixture of methylene chloride, methanol, and water.[9]

-

Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile and water with 1% acetic acid, with detection at 280 nm.[7][10]

Antioxidant Properties and Mechanisms

The antioxidant activity of this compound is a cornerstone of its health benefits, contributing to its effects in various disease models.[11][12]

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The phenolic hydroxyl groups in this compound's structure can donate a hydrogen atom to stabilize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13] This ability is enhanced by the formation of an intramolecular hydrogen bond, which increases the stability of the resulting phenoxyl radical.[11] Its radical scavenging potential has been shown to be comparable to that of vitamins C and E.[11]

-

Metal Ion Chelation: this compound can chelate metal ions like copper (Cu) and iron (Fe), which are known to catalyze reactions that generate free radicals.[1]

-

Inhibition of Oxidative Enzymes: It has been shown to inhibit the activity of enzymes such as lipoxygenases, which are involved in oxidative processes.[1][11]

-

Upregulation of Endogenous Antioxidant Defenses: this compound can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, a key cellular defense mechanism against oxidative stress.[14]

Protective Effects Against LDL Oxidation

A significant aspect of this compound's antioxidant activity is its ability to protect low-density lipoproteins (LDL) from oxidation, a critical event in the pathogenesis of atherosclerosis.[11][13] this compound dose-dependently inhibits copper sulfate-induced LDL oxidation in vitro.[1][11]

Figure 1: Key mechanisms of this compound's antioxidant activity.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many non-communicable diseases. This compound has demonstrated significant anti-inflammatory effects through the modulation of several key signaling pathways.[1][11][15]

Modulation of Inflammatory Pathways

-

Inhibition of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[13][14][16]

-

Inhibition of MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also involved in the inflammatory response. This compound can suppress the phosphorylation of these kinases, further dampening the inflammatory cascade.[13]

-

Inhibition of Inflammasomes: this compound can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines.[14]

-

Inhibition of Inflammatory Enzymes: this compound inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce inflammatory mediators.[13] It also inhibits lipoxygenase, leading to reduced production of leukotriene B4.[1][11]

Figure 2: this compound's modulation of key inflammatory signaling pathways.

Antimicrobial Activity

This compound and its hydrolysis products exhibit broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and viruses.[1][17]

Mechanisms of Antimicrobial Action

The precise mechanisms are not fully elucidated but are thought to involve:

-

Damage to the Bacterial Membrane: The phenolic structure of this compound can disrupt the integrity of the bacterial cell membrane.[1]

-

Disruption of Cell Peptidoglycans: Interference with the synthesis or structure of peptidoglycans in the bacterial cell wall.[1]

-

Inhibition of Microbial Growth: this compound and its derivatives, such as elenolic acid and the aglycone, have been shown to inhibit the growth of various bacterial species.

Table 1: Antimicrobial Spectrum of this compound and Olive Leaf Extract

| Microorganism | Activity | Reference |

| Staphylococcus aureus (including MRSA) | Strong inhibition | [1][10][18] |

| Escherichia coli | Inhibitory | [1][10][19] |

| Klebsiella pneumoniae | Inhibitory | [1][10][18] |

| Pseudomonas aeruginosa | Inhibitory | [10][18][19] |

| Campylobacter jejuni | Inhibitory | [1] |

| Helicobacter pylori | Inhibitory | [1] |

| Aspergillus niger | Weak antifungal activity | [19] |

Experimental Protocol: Assessment of Antibacterial Activity (Well Diffusion Assay)

This protocol describes a standard method for evaluating the antibacterial properties of this compound.

Methodology:

-

Bacterial Culture: Prepare a fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (6 mm in diameter) in the agar plate using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 20 µL) of different concentrations of this compound (dissolved in a suitable solvent like DMSO) into the wells.[10] A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.[10]

Anticancer Properties

A growing body of evidence from in vitro and in vivo studies suggests that this compound possesses significant anticancer properties, acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis.[20][21][22][23]

Molecular Targets and Mechanisms in Cancer

-

Induction of Apoptosis: this compound promotes apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins. It increases the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while decreasing the expression of the anti-apoptotic protein Bcl-2.[20]

-

Cell Cycle Arrest: this compound can arrest the cell cycle at different phases (e.g., G1/S or S phase), thereby inhibiting the proliferation of cancer cells.[20]

-

Inhibition of Proliferation and Survival Pathways: It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[13][21]

-

Anti-angiogenic Effects: this compound may inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow, partly by reducing the expression of vascular endothelial growth factor (VEGF).[1]

-

Inhibition of Cell Motility and Invasion: Studies have demonstrated that this compound can impair the motility and invasive capacity of cancer cells, potentially suppressing metastasis.[4][24]

Figure 3: Anticancer mechanisms of this compound.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with potential applications in the prevention and management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][14][25][26]

Mechanisms of Neuroprotection

-

Antioxidant and Anti-inflammatory Actions in the Brain: By reducing oxidative stress and neuroinflammation, this compound helps protect neurons from damage.[13][25][27] It can deactivate microglia and astrocytes, reducing the release of pro-inflammatory cytokines in the central nervous system.[25]

-

Inhibition of Protein Aggregation: this compound has been shown to interfere with the aggregation of proteins like amyloid-β (Aβ) and tau, which are hallmarks of Alzheimer's disease, and α-synuclein, associated with Parkinson's disease.[14][28]

-

Induction of Autophagy: this compound can induce autophagy, a cellular process that clears damaged proteins and organelles, which is often impaired in neurodegenerative disorders.[25]

-

Modulation of Neurotrophic Factors: It may up-regulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are crucial for neuronal survival and plasticity.[28]

Cardioprotective Effects

The consumption of olive products rich in this compound is strongly associated with a reduced risk of cardiovascular disease.[3][29][30] Its cardioprotective effects are multifaceted and stem from its antioxidant, anti-inflammatory, and other beneficial properties.[2][31]

Mechanisms of Cardioprotection

-

Improved Lipid Profile: this compound can help lower levels of total cholesterol, LDL ("bad" cholesterol), and VLDL, while potentially increasing HDL ("good" cholesterol).[30][32]

-

Antihypertensive Effects: It has been shown to have hypotensive (blood pressure-lowering) effects, possibly due to its vasodilatory properties.[1][3][29]

-

Anti-atherogenic Activity: By inhibiting LDL oxidation and reducing the adhesion of monocytes to the endothelium, this compound helps prevent the formation of atherosclerotic plaques.[1][3]

-

Anti-platelet Aggregation: this compound can inhibit platelet aggregation, reducing the risk of thrombus formation.[1][3]

Table 2: Summary of Key Bioactive Properties and Mechanisms of this compound

| Bioactive Property | Key Molecular Mechanisms | Primary Therapeutic Potential |

| Antioxidant | Direct radical scavenging, metal ion chelation, inhibition of oxidative enzymes, Nrf2 activation. | General cellular protection, anti-aging, prevention of chronic diseases. |

| Anti-inflammatory | Inhibition of NF-κB, MAPK, and NLRP3 inflammasome pathways; inhibition of COX-2 and iNOS. | Inflammatory disorders, atherosclerosis, neurodegeneration. |

| Antimicrobial | Disruption of bacterial membrane and peptidoglycan synthesis. | Bacterial and fungal infections. |

| Anticancer | Induction of apoptosis (↑Bax, ↑p53, ↓Bcl-2), cell cycle arrest, inhibition of PI3K/Akt pathway. | Cancer prevention and therapy. |

| Neuroprotective | Reduction of oxidative stress and neuroinflammation, inhibition of protein aggregation, induction of autophagy. | Alzheimer's disease, Parkinson's disease, stroke. |

| Cardioprotective | Inhibition of LDL oxidation, hypotensive effects, anti-platelet aggregation, improved lipid profile. | Atherosclerosis, hypertension, coronary artery disease. |

Conclusion and Future Directions

This compound is a highly versatile bioactive compound with a well-documented portfolio of pharmacological activities. Its potent antioxidant and anti-inflammatory properties form the basis for its protective effects against a wide range of non-communicable diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The ability of this compound to modulate key signaling pathways involved in cellular homeostasis, inflammation, and survival underscores its significant therapeutic potential.

While preclinical evidence is strong, further large-scale, well-controlled human clinical trials are necessary to fully establish the efficacy, optimal dosage, and long-term safety of this compound supplementation for various health conditions.[5][27][29] Research into advanced delivery systems to enhance its bioavailability and targeted action is also a promising avenue for future investigation. The continued exploration of this compound and its derivatives holds great promise for the development of novel nutraceuticals and pharmaceuticals aimed at preventing and treating chronic human diseases.

References

-

Wahle, K. W., Caruso, D., G., R., & Visioli, F. (2010). This compound in Olive and its Pharmacological Effects. Sci Pharm, 78(2), 133–154. [Link]

-

Barbaro, B., Toietta, G., Maggio, R., Arciello, M., Tarocchi, M., Galli, A., & Balsano, C. (2014). Effects of the Olive-Derived Polyphenol this compound on Human Health. International Journal of Molecular Sciences, 15(10), 18508–18524. [Link]

-

Karkovic Markovic, A., Toric, J., Barbaric, M., & Jakobusic Brala, C. (2019). Neuroprotective Panel of Olive Polyphenols: Mechanisms of Action, Anti-Demyelination, and Anti-Stroke Properties. Molecules, 24(19), 3584. [Link]

-

Shamshoum, H., Vlavcheski, F., & Tsiani, E. (2017). A Comprehensive Review on the Anti-Cancer Effects of this compound. BioFactors, 43(4), 517–528. [Link]

-

Ahmad, I., Khan, M. A., Shaik, R. A., & Ahmad, A. (2021). Neuroprotective effects of this compound: Recent developments and contemporary research. Journal of Food Biochemistry, 45(11), e13967. [Link]

-

da Silva, R. C., & de Oliveira, A. P. (2021). Oral administration of this compound and olive leaf extract has cardioprotective effects in rodents: A systematic review. Phytotherapy Research, 35(1), 163–173. [Link]

-

Omar, S. H. (2010). Cardioprotective and neuroprotective roles of this compound in olive. Saudi Pharmaceutical Journal, 18(3), 111–121. [Link]

-

Juven, B., Henis, Y., Jacoby, B., & Fleming, H. P. (1973). Antimicrobial Properties of this compound and Products of Its Hydrolysis from Green Olives. Applied Microbiology, 26(5), 722–726. [Link]

-

Shamshoum, H., Vlavcheski, F., & Tsiani, E. (2017). Anticancer effects of this compound. ResearchGate. [Link]

-

Al-Marazeeq, L. M., Al-Zoubi, M. S., & Abu-Ghazaleh, A. A. (2020). Evaluation of the antibacterial and antifungal properties of this compound, olea Europea leaf extract, and thymus vulgaris oil. ResearchGate. [Link]

-

Papakonstantinou, E., et al. (2021). This compound Promotes Neural Plasticity and Neuroprotection via PPARα-Dependent and Independent Pathways. International Journal of Molecular Sciences, 22(16), 8871. [Link]

-

Caring Sunshine. (n.d.). Relationship: Cardiovascular Disease and this compound. Caring Sunshine. [Link]

-

El, S. N., & Karakaya, S. (2009). This compound Induces Cytotoxicity and Peroxiredoxin Over-expression in MCF-7 Human Breast Cancer Cells. Anticancer Research, 29(10), 3927–3933. [Link]

-

Talhaoui, N., et al. (2015). Olive Leaves as a Source of Anticancer Compounds: In Vitro Evidence and Mechanisms. Molecules, 20(6), 10583–10603. [Link]

-

Ali, T., et al. (2025). This compound exhibits anticancer effects by inducing apoptosis and inhibiting cell motility in MCF7 and MDA-MB231 breast cancer cells. Functional Foods in Health and Disease, 15(3), 162–175. [Link]

-

Olive Wellness Institute. (n.d.). Neuroprotective effects of olive-phenolics. Olive Wellness Institute. [Link]

-

ResearchGate. (n.d.). This compound-mediated heart benefits obtained from olive leaves and fruits after administration to rats. ResearchGate. [Link]

-

Yahia, A., et al. (2017). This compound and Antibacterial Activities of Olea europaea L. Leaf Extract. CORE. [Link]

-

Omar, S. H. (2010). Cardioprotective and neuroprotective roles of this compound in olive. Saudi Pharmaceutical Journal, 18(3), 111–121. [Link]

-

Ahmad, I., Khan, M. A., Shaik, R. A., & Ahmad, A. (2021). Neuroprotective effects of this compound: Recent developments and contemporary research. ResearchGate. [Link]

-

Stevens, Y., et al. (2021). Systemic Health Effects of this compound and Hydroxytyrosol Supplementation: A Systematic Review of Randomized Controlled Trials. Nutrients, 13(7), 2414. [Link]

-

Nediani, C., Ruzzolini, J., Romani, A., & Calorini, L. (2019). This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases. Antioxidants, 8(12), 578. [Link]

-

Ansari, M., Kazemipour, M., & Fathi, S. (2011). Extraction and purification of this compound from olive leaves. Journal of Medicinal Plants Research, 5(26), 6139–6144. [Link]

-

Himour, S., Yahia, A., & Belattar, H. (2017). This compound and Antibacterial Activities of Olea europaea L. Leaf Extract. European Scientific Journal, ESJ, 13(6). [Link]

-

Al-Rimawi, F., et al. (2022). Valorizing the usage of olive leaves, bioactive compounds, biological activities, and food applications: A comprehensive review. Food Chemistry, 395, 133541. [Link]

-

Direct Cell Nutrition. (2025). Is this compound antioxidant the Breakthrough You Deserve?. Direct Cell Nutrition. [Link]

-

Qabaha, K., et al. (2017). This compound Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract. Journal of Medicinal Food, 20(8), 761–768. [Link]

-

Otero, D. M., et al. (2020). This compound: Methods for extraction, purifying and applying. Food Science and Technology, 40(Suppl. 2), 544–553. [Link]

- Benavente-García, O., et al. (2000). Isolation of this compound from the leaves of olive tree.

-

de Bock, M., et al. (2013). Human absorption and metabolism of this compound and hydroxytyrosol ingested as olive (Olea europaea L.) leaf extract. Molecular Nutrition & Food Research, 57(11), 2079–2085. [Link]

-

Shamshoum, H., Vlavcheski, F., & Tsiani, E. (2017). A Comprehensive Review on the Anti-Cancer Effects of this compound. Molecules, 22(12), 2068. [Link]

-

ResearchGate. (n.d.). Antioxidant activity and related effects of this compound and hydroxytyrosol. ResearchGate. [Link]

-

Nediani, C., Ruzzolini, J., Romani, A., & Calorini, L. (2019). This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases. ResearchGate. [Link]

-

Qabaha, K., et al. (2017). This compound Is Responsible for the Major Anti-Inflammatory Effects of Olive Leaf Extract. Arab American University. [Link]

-

Tasioula-Margari, M., & Tsabolatidou, E. (2015). Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies. Antioxidants, 4(3), 527–555. [Link]

-

Al-Gareeb, A. A., & Al-Okaily, B. N. (2023). This compound: a narrative review on its role in neurodegenerative diseases. OUCI. [Link]

-

Maastricht University. (2021). A Randomized, Double-blind, Placebo-controlled study to investigate the efficacy of this compound on skeletal muscle energy metabolism and fatigue in humans. Onderzoek met mensen. [Link]

-

Takeda, R., et al. (2022). An this compound-based dietary supplement may improve joint functional capacity in older people with high knee joint pain: findings from a multicentre-RCT and post hoc analysis. Therapeutic Advances in Musculoskeletal Disease, 14, 1759720X221074821. [Link]

-

American Botanical Council. (n.d.). Re: Pharmacokinetics of Olive Leaf Bioactives. American Botanical Council. [Link]

-

Pharmaceutical Technology. (2016). Olive leaf extract: on trial. Pharmaceutical Technology. [Link]

-

Al-Rimawi, F. (2014). Optimum Conditions for this compound Extraction from Olive Leaves. of DSpace. [Link]

-

Otero, D. M., et al. (2020). This compound: Methods for extraction, purifying and applying. ResearchGate. [Link]

-

University of Granada. (2024). The Effect of 12-week Supplementation With Olive Leaf Extract on Body Composition, Muscle Strength and Bone Health in Postmenopausal Women. Clinical Trial Discovery. [Link]

-

Olive Wellness Institute. (n.d.). Bioavailability of phenolics from an this compound-rich olive (Olea europaea) leaf extract and its acute effect on plasma antioxidant status: comparison between pre- and postmenopausal women. Olive Wellness Institute. [Link]

-

iris univpm. (n.d.). ANTI-INFLAMMATORY AND ANTI-ADIPOGENIC ACTIVITY OF OLIVE LEAF EXTRACT AND ITS BIOACTIVE COMPOUNDS. iris univpm. [Link]

Sources

- 1. This compound in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective and neuroprotective roles of this compound in olive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective and neuroprotective roles of this compound in olive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.alquds.edu [dspace.alquds.edu]

- 8. scielo.br [scielo.br]

- 9. EP1795201A1 - Isolation of this compound from the leaves of olive tree - Google Patents [patents.google.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Effects of the Olive-Derived Polyphenol this compound on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Is this compound antioxidant the Breakthrough You Deserve? [directcellnutrition.com]

- 13. Neuroprotective Panel of Olive Polyphenols: Mechanisms of Action, Anti-Demyelination, and Anti-Stroke Properties [mdpi.com]

- 14. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 15. researchgate.net [researchgate.net]

- 16. iris.univpm.it [iris.univpm.it]

- 17. Valorizing the usage of olive leaves, bioactive compounds, biological activities, and food applications: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and Antibacterial Activities of Olea europaea L. Leaf Extract | European Scientific Journal, ESJ [eujournal.org]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Review on the Anti-Cancer Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. A Comprehensive Review on the Anti-Cancer Effects of this compound [mdpi.com]

- 24. ffhdj.com [ffhdj.com]

- 25. Neuroprotective effects of this compound: Recent developments and contemporary research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound: a narrative review on its role in neurodegenerative diseases [ouci.dntb.gov.ua]

- 28. mdpi.com [mdpi.com]

- 29. caringsunshine.com [caringsunshine.com]

- 30. researchgate.net [researchgate.net]

- 31. Oral administration of this compound and olive leaf extract has cardioprotective effects in rodents: A systematic review | Revista Portuguesa de Cardiologia [revportcardiol.org]

- 32. mdpi.com [mdpi.com]

The Polyphenolic Enigma: A Technical Guide to Oleuropein's Modulation of Cellular Signaling Pathways

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of natural compounds is paramount in the quest for novel therapeutics. Oleuropein, a prominent secoiridoid polyphenol from the olive tree (Olea europaea), has emerged as a molecule of significant interest due to its pleiotropic effects on human health. This in-depth technical guide provides a comprehensive exploration of this compound's role in modulating key cellular signaling pathways, offering field-proven insights and detailed experimental methodologies to empower your research endeavors.

Introduction: Beyond the Antioxidant Facade

Traditionally lauded for its potent antioxidant properties, the bioactivity of this compound extends far beyond simple radical scavenging.[1] Its therapeutic potential in a range of non-communicable diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, is rooted in its ability to intricately modulate a network of cellular signaling cascades.[2][3] This guide dissects the mechanisms by which this compound exerts its influence, focusing on the core pathways that govern cellular fate and function. Understanding these interactions is critical for designing robust experiments and interpreting data with precision. The inherent chemical structure of this compound, particularly its ortho-diphenolic group, is key to its ability to donate hydrogen and scavenge reactive oxygen species (ROS).[1] However, its influence on signaling is not solely dependent on this antioxidant capacity; evidence suggests more specific interactions are at play.

Key Signaling Pathways Modulated by this compound

This compound's bioactivity is a result of its ability to interface with multiple, often interconnected, signaling pathways. This section will explore the core cascades affected by this compound, providing a mechanistic framework for understanding its cellular effects.

The PI3K/Akt/mTOR Axis: A Central Hub for Cell Survival and Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.

Mechanism of Action: this compound treatment has been demonstrated to suppress the phosphorylation and activation of Akt in various cancer cell lines, including hepatocellular carcinoma and breast cancer.[4][5] This inhibition of Akt activation is a crucial step in inducing apoptosis.[6] The downstream effects include the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the mitochondrial apoptotic pathway.[5][7] Furthermore, computational docking studies suggest that this compound may directly interact with the ATP-binding pocket of PI3Kγ and mTOR, indicating a potential for direct enzymatic inhibition.[8] In the context of insulin signaling, co-treatment of cells with this compound and insulin has been shown to significantly increase the expression of phosphorylated IRS, p85-PI3K, and phosphorylated Akt, suggesting a sensitizing effect in metabolic regulation.[9]

Experimental Insights: When investigating the PI3K/Akt pathway, it is crucial to assess the phosphorylation status of key proteins. Western blotting for phospho-Akt (Ser473) and total Akt is a standard approach to determine the extent of pathway inhibition. A dose-dependent decrease in the p-Akt/total Akt ratio upon this compound treatment is a key indicator of its efficacy.

Diagrammatic Representation of this compound's Action on the PI3K/Akt/mTOR Pathway:

Caption: this compound differentially modulates the MAPK pathway.

The Nrf2-ARE Pathway: Orchestrating the Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is the primary regulator of cellular antioxidant defenses.

Mechanism of Action: this compound is a potent activator of the Nrf2 pathway. It promotes the nuclear translocation of Nrf2 and enhances the expression of its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). [10]This upregulation of antioxidant enzymes contributes significantly to this compound's protective effects against oxidative stress.

Experimental Insights: To confirm Nrf2 activation, researchers should perform nuclear fractionation followed by Western blotting to detect Nrf2 in the nuclear compartment. Additionally, quantitative PCR (qPCR) can be used to measure the mRNA levels of Nrf2 target genes like HMOX1 and NQO1. An increase in both nuclear Nrf2 and the expression of its target genes provides strong evidence of pathway activation.

Diagrammatic Representation of this compound's Action on the Nrf2-ARE Pathway:

Caption: this compound activates the Nrf2 antioxidant pathway.

The NF-κB Pathway: A Key Player in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Chronic activation of NF-κB is implicated in numerous inflammatory diseases and cancers.

Mechanism of Action: this compound exerts potent anti-inflammatory effects by inhibiting the NF-κB pathway. It has been shown to reduce the nuclear translocation of the NF-κB p65 subunit and decrease the phosphorylation of its inhibitor, IκBα. [10]This leads to a downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Experimental Insights: A luciferase reporter assay is a robust method to quantify NF-κB transcriptional activity. Cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of this compound indicates pathway inhibition. This can be corroborated by Western blot analysis of nuclear p65 levels.

Diagrammatic Representation of this compound's Action on the NF-κB Pathway:

Caption: this compound inhibits the pro-inflammatory NF-κB pathway.

Autophagy: The Cellular Housekeeping Process

Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. It is a critical mechanism for maintaining cellular homeostasis and its dysregulation is associated with various diseases.

Mechanism of Action: this compound and its aglycone have been identified as inducers of autophagy. [2]This process is often mediated through the activation of AMPK, which in turn inhibits mTOR, a negative regulator of autophagy. [11][12]The induction of autophagy by this compound is evidenced by an increase in the levels of autophagy markers such as Beclin-1 and the conversion of LC3-I to LC3-II. [2][13] Experimental Insights: The gold standard for monitoring autophagy is the assessment of autophagic flux. This can be achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic flux. This should be complemented by immunofluorescence microscopy to visualize the formation of LC3 puncta (autophagosomes).

Diagrammatic Representation of this compound's Action on Autophagy:

Caption: this compound induces autophagy via the AMPK/mTOR pathway.

Crosstalk Between Signaling Pathways: A Network of Regulation

It is crucial to recognize that these signaling pathways do not operate in isolation. This compound's effects are often the result of intricate crosstalk between these cascades. For instance, the Nrf2 and NF-κB pathways are known to have a reciprocal inhibitory relationship. [10][14]Activation of Nrf2 by this compound can lead to the expression of antioxidant enzymes that quench the ROS that would otherwise activate NF-κB. [14]Conversely, chronic NF-κB activation can suppress Nrf2 activity. By activating Nrf2 and inhibiting NF-κB, this compound creates a cellular environment that is less inflammatory and more resistant to oxidative stress. Similarly, there is significant crosstalk between the PI3K/Akt and MAPK pathways, and this compound's modulation of one can have downstream consequences on the other. [1]A comprehensive understanding of these interactions is essential for predicting the overall cellular response to this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer (ER+) | 16.99 ± 3.4 | 48 | [14][15] |

| MDA-MB-231 | Breast Cancer (TNBC) | 27.62 ± 2.38 | 48 | [14][15] |

| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition | 48 | [4] |

| SEM-1 | Testicular Seminoma | 140 | 48 | [10][16] |

| TCAM-2 | Testicular Seminoma | 50 | 48 | [10][16] |

Table 2: Fold Change in Protein/Gene Expression Upon this compound Treatment

| Target | Cell Line | Treatment | Fold Change | Method | Reference |

| p-Akt | HepG2 | 60 µM this compound | Decrease | Western Blot | [5] |

| Bax | HepG2 | 30 µM this compound | Increase | qPCR & Western Blot | [5] |

| Bcl-2 | HepG2 | 30 µM this compound | Decrease | qPCR & Western Blot | [5] |

| NF-κB (nuclear) | TCAM-2 & SEM-1 | 50 µM & 140 µM this compound | Decrease | Western Blot | [10][17] |

| Beclin-1 | Cardiomyocytes | 1 µM this compound Aglycone | Increase | Western Blot | [2] |

| LC3-II | Cardiomyocytes | 1 µM this compound Aglycone | Increase | Western Blot | [2] |

| CASP1 | MDA-MB-468 | 250 µM this compound | 39.81-fold increase | qPCR | [16] |

| GADD45A | MDA-MB-468 | 250 µM this compound | 29.09-fold increase | qPCR | [16] |

| TNFRSF11B | MDA-MB-231 | 500 µM this compound | 16.34-fold decrease | qPCR | [18] |

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for investigating the effects of this compound on cellular signaling pathways. It is imperative to optimize these protocols for your specific cell lines and experimental conditions.

Cell Viability Assay (XTT)

Rationale: To determine the cytotoxic effects of this compound and establish a working concentration range for subsequent mechanistic studies. The XTT assay is preferred over the MTT assay as it produces a water-soluble formazan product, simplifying the workflow.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. A typical starting range is 10-500 µM.

-

Remove the overnight culture medium and replace it with 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO).

-

Incubate the cells for 24, 48, and 72 hours.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance of the samples at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated and Total Proteins

Rationale: To qualitatively and semi-quantitatively measure the expression and phosphorylation status of key signaling proteins. This is a cornerstone technique for validating pathway modulation.

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (typically below the IC50 to avoid widespread cell death) for various time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 24, 48 hours for total protein expression).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Validated Antibody Dilutions:

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR)

Rationale: To measure the relative changes in gene expression of target genes involved in the signaling pathways of interest.

Protocol:

-

Treat cells with this compound as described for Western blotting.

-

Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for your genes of interest.

-

Example Primer Sequences (Human):

-

HMOX1 (HO-1)

-

NQO1

-

Bax: F: 5'-TGTCTACGGCACAGATGGA-3', R: 5'-... (sequence to be completed from a reliable source) [22] * Bcl2: F: 5'-... (sequence to be completed from a reliable source), R: 5'-...

-

CASP3: F: 5'-... (sequence to be completed from a reliable source), R: 5'-... [23] * CASP9: F: 5'-TGTCTACGGCACAGATGGA-3', R: 5'-... (sequence to be completed from a reliable source) [22] * GAPDH (housekeeping gene): F: 5'-CCTCCTGAGCGCAAGTACT-3', R: 5'-TGCTTGCTGATCCACATCT-3' [22]6. Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the vehicle control and normalized to the housekeeping gene.

-

Concluding Remarks and Future Directions

This compound presents a compelling case for a multi-targeted therapeutic agent. Its ability to modulate a complex network of cellular signaling pathways underpins its diverse pharmacological effects. For the researcher, this necessitates a multi-faceted experimental approach to fully elucidate its mechanisms of action. While this guide provides a robust framework, the field is continually evolving. Future research should focus on identifying the direct molecular binding partners of this compound to distinguish between direct and indirect effects on signaling cascades. Furthermore, while numerous in vitro and preclinical studies have demonstrated its potential, more well-designed clinical trials are needed to translate these findings into tangible therapeutic benefits for patients. [15][24]The continued investigation of this compound and its derivatives holds significant promise for the development of novel, nature-derived therapies for a multitude of human diseases.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. This compound, a Bioactive Compound from Olea europaea L., as a Potential Preventive and Therapeutic Agent in Non-Communicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of the Olive-Derived Polyphenol this compound on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Olive and its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as a Potent Compound against Neurological Complications Linked with COVID-19: A Computational Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Cancer Chemoprevention: The Link is Hot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejurnal.poltekkes-tjk.ac.id [ejurnal.poltekkes-tjk.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Validation of commercial ERK antibodies against the ERK orthologue of the scleractinian coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Effects of Olive Leaf Extract (this compound) on Human Sperm Parameters and Oxidative Stress Induced by Bacterial Lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systemic Health Effects of this compound and Hydroxytyrosol Supplementation: A Systematic Review of Randomized Controlled Trials [mdpi.com]

- 16. This compound Counteracts Both the Proliferation and Migration of Intra- and Extragonadal Seminoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-proliferative and apoptotic effects of this compound and hydroxytyrosol on human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 21. antibodiesinc.com [antibodiesinc.com]

- 22. Evaluation Expression of the Caspase-3 and Caspase-9 Apoptotic Genes in Schizophrenia Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The Pivotal Role of this compound in the Anti-Diabetic Action of the Mediterranean Diet: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the biosynthetic pathway of Oleuropein in Olea europaea

An In-Depth Technical Guide to the Investigation of the Oleuropein Biosynthetic Pathway in Olea europaea

Abstract

This compound, a phenolic secoiridoid, is the most abundant and biologically active compound in olive (Olea europaea) fruit and leaves, responsible for the characteristic bitter taste of high-quality virgin olive oil and a wide range of pharmacological activities.[1] Its biosynthesis is a complex process, drawing from multiple primary metabolic pathways and involving a series of unique enzymatic transformations. For researchers in natural product chemistry, plant biochemistry, and drug development, a thorough understanding of this pathway is paramount for applications ranging from crop improvement to the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps and metabolic intermediates. It is structured to serve as a practical resource, outlining the integrated, multi-omics experimental strategies and detailed protocols necessary for its investigation. We delve into the causality behind experimental choices, emphasizing self-validating methodologies to ensure scientific rigor and trustworthiness.

The this compound Biosynthetic Pathway: A Mechanistic Overview

The synthesis of this compound is a prime example of metabolic convergence, integrating precursors from both the terpenoid and phenylpropanoid pathways.[2] This intricate network results in the formation of a complex glycosylated ester. The pathway can be conceptually divided into the formation of its two primary constituents: the secoiridoid moiety derived from geraniol and the hydroxytyrosol portion derived from tyrosine.

1.1. Formation of the Secoiridoid Core

The journey begins with the universal C5 isoprenoid precursors, which are channeled through the mevalonic acid (MVA) pathway in olives to produce geraniol.[2][3] A series of oxidative and cyclization reactions then constructs the core iridoid skeleton.

-

From Geraniol to the Iridoid Scaffold: Geraniol undergoes hydroxylation and subsequent reactions to form the key intermediate, 8-oxogeranial.[1] At this juncture, a critical and unusual enzymatic step occurs. Iridoid synthase (ISY) , an enzyme mechanistically distinct from canonical terpene cyclases, catalyzes an NADPH-dependent reduction coupled with a cyclization reaction to form the monoterpene scaffold of this compound.[1][4] The functional characterization of the olive homologue, OeISY, was a pivotal step in elucidating this pathway.[1]

-

Sequential Modifications: The iridoid intermediate, nepetalactol, is then converted to 7-deoxyloganic acid. In Olea, this is hydroxylated to form 7-epi-loganic acid, a stereochemical divergence from the pathway in other species like Catharanthus roseus.[5] This step is catalyzed by 7-epi-loganic acid synthase (7eLAS) , a 2-oxoglutarate-dependent dioxygenase (2-ODD).[5] Subsequent methylation by 7-epi-loganic acid O-methyltransferase (7eLAMT) yields 7-epi-loganin.[5]

-

Ring Cleavage to a Secoiridoid: The defining feature of secoiridoids is their cleaved cyclopentane ring. This is accomplished by the action of cytochrome P450 enzymes, specifically from the CYP72 family, which catalyze an oxidative C-C bond cleavage.[6] This leads to the formation of oleoside-11-methyl ester, the first true secoiridoid intermediate in the pathway.[7]

1.2. Assembly and Final Maturation

The final steps involve the esterification of the secoiridoid core with a phenolic alcohol.

-

Formation of Ligstroside: The oleoside-11-methyl ester is esterified with tyrosol (derived from the phenylpropanoid pathway) to form ligstroside.[3]

-

Hydroxylation to this compound: Ligstroside serves as the direct precursor to this compound, which is formed via a final hydroxylation step that converts the tyrosol moiety into a hydroxytyrosol moiety.[7]

The complete proposed pathway is a testament to the metabolic ingenuity of plants, involving unique enzymatic machinery to generate a high-value specialized metabolite.

Key Experimental Protocols: A Practical Guide

The following protocols represent core methodologies for identifying and validating genes within the this compound pathway. They are designed as self-validating systems, where the results of one protocol inform and are confirmed by the next.

Protocol: Transcriptomic Analysis for Candidate Gene Discovery

This protocol leverages differential expression and co-expression analysis to identify genes whose expression patterns correlate with this compound accumulation. [5] 1. Experimental Design & Material Collection:

- Select at least two Olea europaea cultivars with contrasting this compound levels (high vs. low).

- Collect fruit mesocarp and leaf tissue at multiple developmental stages (e.g., young, green mature, black mature), as secoiridoid biosynthesis is developmentally regulated. [3] * Immediately flash-freeze collected tissues in liquid nitrogen and store at -80°C. Collect at least three biological replicates per condition.

2. RNA Extraction and Sequencing:

- Extract total RNA using a method optimized for high-polyphenol plant tissues, such as a CTAB-based protocol followed by a column cleanup (e.g., RNeasy Plant Mini Kit, Qiagen).

- Assess RNA integrity (RIN > 8.0) using a Bioanalyzer (Agilent).

- Prepare stranded mRNA-Seq libraries (e.g., using TruSeq Stranded mRNA Library Prep Kit, Illumina).

- Sequence libraries on an Illumina platform (e.g., NovaSeq) to generate >20 million paired-end reads per sample.

3. Bioinformatic Analysis:

- Quality Control: Use tools like FastQC to assess read quality and Trimmomatic to remove adapters and low-quality bases.

- Mapping: Align trimmed reads to the Olea europaea reference genome using a splice-aware aligner like STAR or HISAT2.

- Quantification: Generate a gene expression matrix (read counts) using tools like featureCounts or HTSeq-count.

- Differential Expression: Normalize counts and perform differential expression analysis using DESeq2 or edgeR in R. Identify genes that are significantly upregulated in high-oleuropein cultivars and/or early developmental stages.

- Co-expression Network Analysis: Use the WGCNA (Weighted Gene Co-expression Network Analysis) package in R to identify modules of co-expressed genes. Search for modules that contain known pathway genes (e.g., OeISY) and correlate positively with this compound concentration (measured by metabolomics).

4. Candidate Prioritization:

- Within the identified modules, prioritize uncharacterized genes with relevant annotations (e.g., P450 monooxygenase, methyltransferase, dioxygenase, glycosyltransferase). These become the primary candidates for functional validation.

Protocol: LC-MS/MS-Based Metabolite Profiling of Secoiridoids

This protocol provides a robust method for the extraction and relative quantification of this compound and its precursors. [8][9] 1. Metabolite Extraction:

- Grind 100 mg of frozen, lyophilized plant tissue to a fine powder under liquid nitrogen.

- Add 1 mL of extraction solvent (80:20 methanol:water, v/v) pre-chilled to -20°C.

- Vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

- Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

- Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm, Waters).

- Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute wash and 5-minute re-equilibration.

- MS Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). For DDA, acquire a full MS scan (m/z 100-1000) followed by MS/MS fragmentation of the top 5 most intense ions.

- Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate informative fragment spectra.

3. Data Processing and Analysis:

- Use software like MS-DIAL, XCMS, or vendor-specific software for peak detection, alignment, and integration across samples.

- Identify metabolites by comparing accurate mass (<5 ppm error) and MS/MS fragmentation patterns with authentic standards (if available) or public databases (e.g., MassBank, Metlin). This compound [M-H]⁻ ion is at m/z 539.1774.